Physicochemical Differentiation: A Distinct LogP and TPSA Profile for Permeability Optimization
The 5-bromo-6-fluoro substitution pattern on the dihydroisobenzofuran scaffold produces a unique calculated physicochemical profile that differentiates it from its closest non-fluorinated and non-brominated analogs. 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran has a predicted XLogP value of 1.9 and a TPSA of 9.2 Ų . In contrast, the non-fluorinated analog, 5-Bromo-1,3-dihydroisobenzofuran, exhibits a higher predicted XLogP of 2.7, indicating significantly increased lipophilicity [1]. This demonstrates that the introduction of the 6-fluoro substituent reduces lipophilicity by approximately 0.8 log units, a change that can be critical for meeting drug-likeness criteria and optimizing membrane permeability in medicinal chemistry programs.
| Evidence Dimension | Predicted Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 5-Bromo-1,3-dihydroisobenzofuran (XLogP = 2.7) |
| Quantified Difference | Δ XLogP = -0.8 |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
The reduced lipophilicity of the fluorinated compound compared to its non-fluorinated counterpart translates to a lower calculated logP, which is a key parameter for improving aqueous solubility and reducing off-target binding (hERG, CYP inhibition) in drug discovery projects.
- [1] PubChem. (n.d.). 5-Bromo-1,3-dihydroisobenzofuran (CID 25269849). View Source
